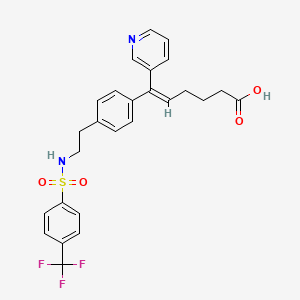
6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid is a complex organic compound that features a trifluoromethylbenzenesulphonylamino group, a pyridyl group, and a hexenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid typically involves multi-step organic reactions. The process may start with the preparation of the trifluoromethylbenzenesulphonylamino intermediate, followed by its coupling with a pyridyl-containing compound. The final step usually involves the formation of the hexenoic acid moiety under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the sulphonylamino or pyridyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid: can be compared with other compounds that have similar functional groups or structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.
Properties
CAS No. |
133277-34-6 |
|---|---|
Molecular Formula |
C26H25F3N2O4S |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
(Z)-6-pyridin-3-yl-6-[4-[2-[[4-(trifluoromethyl)phenyl]sulfonylamino]ethyl]phenyl]hex-5-enoic acid |
InChI |
InChI=1S/C26H25F3N2O4S/c27-26(28,29)22-11-13-23(14-12-22)36(34,35)31-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(32)33)21-4-3-16-30-18-21/h3-5,7-14,16,18,31H,1-2,6,15,17H2,(H,32,33)/b24-5- |
InChI Key |
KVNYICIYEISPHS-ZRJGMHBZSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=C\CCCC(=O)O)/C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















